1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene
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Overview
Description
1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene is an organic compound characterized by a benzene ring substituted with a chloro group at the first position and a 2-(methoxymethoxy)ethyl group at the third position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-chloro-3-ethoxybenzene with methoxymethanol in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the ethoxy group is replaced by the methoxymethoxy group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of 1-hydroxy-3-[2-(methoxymethoxy)ethyl]benzene.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound-1-ol, this compound-1-one, and 1-chloro-3-[2-(methoxymethoxy)ethyl]benzoic acid.
Reduction: Formation of 1-hydroxy-3-[2-(methoxymethoxy)ethyl]benzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems and processes.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene exerts its effects depends on the specific application. In general, the compound interacts with molecular targets and pathways involved in chemical reactions, biological processes, or industrial applications. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-3-methoxybenzene
1-Chloro-3-ethoxybenzene
1-Chloro-2-methoxybenzene
1-Chloro-4-methoxybenzene
Properties
Molecular Formula |
C10H13ClO2 |
---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-chloro-3-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H13ClO2/c1-12-8-13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3 |
InChI Key |
XKUJTLUZZDRCKD-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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